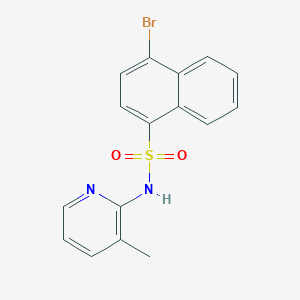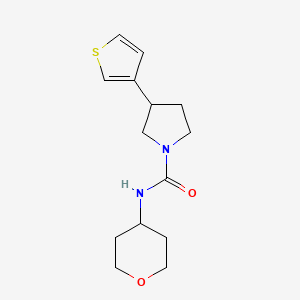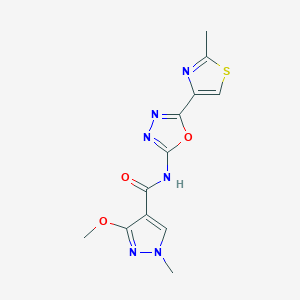![molecular formula C23H29N3O3 B2904093 N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide CAS No. 872849-03-1](/img/structure/B2904093.png)
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide, also known as CPI-0610, is a small molecule inhibitor that targets bromodomain and extra-terminal (BET) proteins. BET proteins play a crucial role in gene transcription and are involved in the development of various diseases, including cancer and inflammation. CPI-0610 has shown promising results in preclinical studies, and its potential as a therapeutic agent is currently being investigated.
Mecanismo De Acción
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide binds to the bromodomain of BET proteins, preventing their interaction with acetylated histones and inhibiting gene transcription. This leads to downregulation of oncogenes and pro-inflammatory cytokines, resulting in anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and inhibit the recruitment of immune cells to the site of inflammation. This compound has also been shown to have anti-angiogenic effects, inhibiting the formation of new blood vessels in tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has several advantages for lab experiments. It has high potency and selectivity for BET proteins, making it a useful tool for studying the role of BET proteins in disease. It also has good pharmacokinetic properties, allowing for in vivo studies. However, this compound has some limitations for lab experiments. It is a small molecule inhibitor, which may limit its ability to penetrate certain tissues or cell types. It also has potential off-target effects, which may complicate interpretation of results.
Direcciones Futuras
There are several future directions for research on N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide. One area of interest is the development of combination therapies, as this compound has been shown to have synergistic effects with other anti-cancer agents. Another area of interest is the investigation of this compound in other diseases, such as neurodegenerative diseases and viral infections. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide involves several steps, starting with the reaction of 3-bromo-1H-indole with ethyl 2-oxo-2-(cycloheptylamino)acetate in the presence of a base. The resulting product is then treated with pyrrolidine-2,5-dione to form the final compound, this compound. The synthesis process has been optimized to achieve high yield and purity of the final product.
Aplicaciones Científicas De Investigación
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide has been extensively studied in preclinical models of cancer and inflammation. In cancer, BET proteins have been shown to regulate the expression of oncogenes, and inhibition of BET proteins has been shown to have anti-tumor effects. This compound has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and solid tumors. In inflammation, BET proteins have been shown to regulate the expression of pro-inflammatory cytokines, and inhibition of BET proteins has been shown to have anti-inflammatory effects. This compound has been shown to reduce inflammation in preclinical models of rheumatoid arthritis and asthma.
Propiedades
IUPAC Name |
N-cycloheptyl-2-oxo-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O3/c27-21(25-13-7-8-14-25)16-26-15-19(18-11-5-6-12-20(18)26)22(28)23(29)24-17-9-3-1-2-4-10-17/h5-6,11-12,15,17H,1-4,7-10,13-14,16H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVCIHYBRSBGLOS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(2-(3-ethoxyphenyl)-2-oxoethyl)-2-isopropylbenzo[f][1,4]oxazepine-3,5(2H,4H)-dione](/img/structure/B2904010.png)

![7-[(3-Chlorophenyl)methylthio]-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B2904013.png)
![3-[(4-Amino-2-methylpyrimidin-5-yl)methyl]-5-(2-hydroxyethyl)-1,3-thiazol-3-ium chloride hydrochloride](/img/structure/B2904015.png)



![N-(1-methyl-6-oxo-4-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-5-phenylisoxazole-3-carboxamide](/img/structure/B2904020.png)
![Cyclohexyl-[2]thienyl-acetic acid](/img/structure/B2904022.png)
![2-[2-[4-(3-Methylimidazol-4-yl)piperidin-1-yl]-2-oxoethyl]pyridazin-3-one](/img/structure/B2904023.png)

![3-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2904026.png)
![4-chloro-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2904029.png)
![1-phenyl-1H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2904033.png)